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The table below summarizes the activity of CNX-2006 against various EGFR mutations based on in vitro

models.

EGFR Mutation Cell Line Experimental Result / .
Comparative Notes

Type Model(s) Measure Potency

Exon 19 del + PCOGR4 IC50 (EGFR ~61 nM [1] Effectively inhibits

T790M [1] phosphorylation) phosphorylation.

L858R + T790M NCI-H1975 IC50 (EGFR ~46 nM [1] Effective at low

[1] phosphorylation) nanomolar
concentrations.

Exon 19 del HCC827, IC50 (EGFR 55-104 nM [1] Active against activating

(sensitive) [1] PC9 phosphorylation) mutations without
T790M.

Wild-Type (WT) 293H IC50 (EGFR >10-fold higher  High selectivity for

EGFR [1] (transfected) phosphorylation) than for mutant over WT EGFR.

mutants [1]
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EGFR Mutation Cell Line Experimental Result / .
Comparative Notes

Type Model(s) Measure Potency

Uncommon 293H Sensitivity As active as Shows broad activity

Mutations (transfected) erlotinib [1] against rare sensitizing

(G719S, L861Q) mutations.

[1]

Exon 20 Insertion 293H Sensitivity No detectable Inherently resistant,

[1] (transfected) effect [1] similar to other EGFR-

TKIs.

The high selectivity of CNX-2006 for mutant EGFR was confirmed in a broad kinase profiling assay, where
it demonstrated 95.96% inhibition of the L.858R/T790M mutant EGFR at 1 pM, with minimal off-target
effects [1].

Key Experimental Protocols

The data on CNX-2006 was generated through standard preclinical methodologies.

Cell Viability and Proliferation (G150 Assay): Cells were plated and treated with a range of CNX-
2006 concentrations for 72 hours. Cell viability was measured colorimetrically, and the drug
concentration that caused 50% growth inhibition (G150) was calculated [1].

Analysis of EGFR Signaling Inhibition: Cells were treated with CNX-2006 for about 2 hours. Cell
lysates were then analyzed via Western Blot to detect levels of phosphorylated EGFR and its key
downstream proteins (like AKT and ERK), determining the IC50 for pathway inhibition [1].

Kinase Selectivity Profiling: The selectivity of CNX-2006 was tested using a radiometric assay
platform against a panel of 62 recombinant protein kinases to identify potential off-target interactions
[1].

Development of Resistant Models: CNX-2006-sensitive cells were continuously exposed to
increasing doses of the drug over several months. The resulting resistant clones were then isolated
and characterized to study mechanisms of acquired resistance [1].

CNX-2006 Mechanism and Resistance
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The following diagram illustrates the mechanism of action of CNX-2006 and a key resistance pathway

identified in preclinical models.
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A primary resistance mechanism identified for CNX-2006 is the activation of alternative survival pathways.
Research on resistant cell lines revealed that effective inhibition of mutant EGFR signaling can lead to a
dependency switch, where the NF-kB pathway becomes constitutively active, driving cell survival and

proliferation despite effective EGFR blockade [1].

Interpretation for Research

e Exon 19 Deletion Context: The data confirms CNX-2006's potency against the classic exon 19
deletion, particularly in the context of the T790M resistance mutation [1]. While patients with exon 19
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deletions generally show better outcomes with EGFR-TKIs than those with L858R mutations [2] [3],
the available data for CNX-2006 does not suggest a major efficacy difference between these two
common mutation types [1].

¢ Clinical Translation Consideration: CNX-2006 is a tool compound representing the class of mutant-
selective EGFR inhibitors. Its structural analog, rociletinib (CO-1686), was the compound advanced
into clinical trials [1]. Be aware that clinical development for rociletinib was ultimately halted [4], while
the analogous drug osimertinib is the one that successfully gained approval [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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